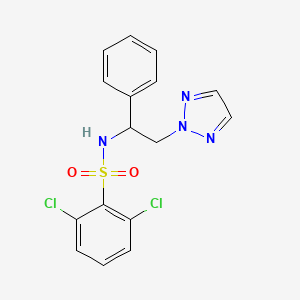

2,6-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

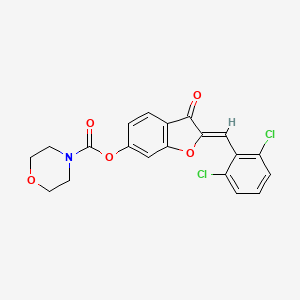

2,6-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

- Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: Benzenesulfonamides incorporating flexible triazole moieties have been synthesized and shown to be highly effective inhibitors of the carbonic anhydrase enzyme, which is physiologically relevant in humans. These compounds exhibit low nanomolar or subnanomolar inhibition capabilities against human isoforms of the enzyme, particularly hCA II, IX, and XII, while showing minimal inhibition of hCA I. The potential applications include the development of treatments for conditions like glaucoma, as some derivatives displayed significant intraocular pressure lowering activity in animal models of the disease (Nocentini et al., 2016).

pH-Responsive Relaxivity

- Mn2+ Complexes with pH-Responsive Relaxivity: Ligands containing a sulfonamide group attached to various platforms were designed to offer a pH-dependent relaxivity response upon complexation with Mn2+ in aqueous solution. This research suggests applications in the development of MRI contrast agents that can provide enhanced imaging capabilities based on pH variations, which may be particularly useful in diagnosing diseases characterized by localized changes in pH (Uzal-Varela et al., 2020).

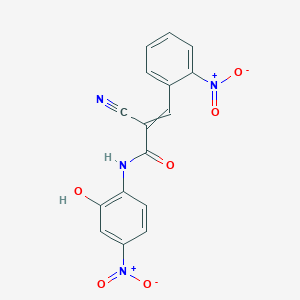

Anticancer and Antimicrobial Activity

- Novel Benzenesulfonamides with Anticancer Activity: Synthesis of novel benzenesulfonamide derivatives has shown cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds have been found to induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents (Żołnowska et al., 2016).

- Synthesis of Benzenesulfonamides for Antimicrobial and Anti-HIV Applications: Benzenesulfonamides have also been developed with significant antimicrobial and anti-HIV activities. This includes derivatives that have shown moderate to encouraging activity against specific cancer cell lines and HIV, highlighting their potential in developing new treatments for infectious diseases and cancer (Pomarnacka & Kozlarska-Kedra, 2003).

Synthetic Applications

- Metalated Sulfonamides in Synthetic Chemistry: The directed ortho metalation (DoM) methodology utilizing arylsulfonamides has shown vast potential in heterocyclic synthesis. This includes the preparation of various heterocycles and complex molecules, indicating applications in developing novel synthetic pathways and compounds for research and pharmaceutical development (Familoni, 2002).

Propiedades

IUPAC Name |

2,6-dichloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O2S/c17-13-7-4-8-14(18)16(13)25(23,24)21-15(11-22-19-9-10-20-22)12-5-2-1-3-6-12/h1-10,15,21H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSLALWSVVCNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)

![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)

![(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2577486.png)

![4-[4-[[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide](/img/structure/B2577494.png)